molecular formula C15H13ClN2O B8197834 (S)-4-Benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole

(S)-4-Benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8197834
M. Wt: 272.73 g/mol
InChI Key: OJGKKUKQYZABRC-ZDUSSCGKSA-N
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Description

(S)-4-Benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a benzyl group at the 4-position and a 5-chloropyridin-2-yl substituent at the 2-position of the oxazoline ring. Its CAS number is 2757083-21-7, with a molecular formula of C₁₅H₁₃ClN₂O and a purity of 97% . This compound is primarily utilized as a ligand in asymmetric catalysis, particularly in palladium-catalyzed reactions, where its stereoelectronic properties influence enantioselectivity and reaction efficiency .

Properties

IUPAC Name

(4S)-4-benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c16-12-6-7-14(17-9-12)15-18-13(10-19-15)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGKKUKQYZABRC-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=NC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Dihydrooxazole Ring: This can be achieved through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Chloropyridinyl Moiety Addition: The chloropyridinyl group is often added through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the oxazole ring or other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chloropyridinyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium catalysts are frequently employed for cross-coupling reactions, while halogenation reactions may use reagents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds similar to (S)-4-Benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole exhibit notable antimicrobial properties. For instance, studies on related oxazole derivatives have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's structure allows for interactions with bacterial enzymes, inhibiting their function and leading to cell death.

Case Study: In Vitro Evaluation
In vitro studies have demonstrated that oxazole derivatives can inhibit the growth of mycobacterial, bacterial, and fungal strains. For example, a series of 5-chloro derivatives were screened against common pathogens and showed comparable or superior activity to established antibiotics like isoniazid and ciprofloxacin .

Neuropharmacological Research

Acetylcholinesterase Inhibition
Compounds containing oxazole rings have been investigated for their potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's. The inhibition of this enzyme increases acetylcholine levels in the brain, potentially improving cognitive function.

Case Study: Structure-Activity Relationship Analysis
A study focused on various oxazole derivatives revealed that modifications in the benzyl group significantly affected their inhibitory potency against acetylcholinesterase. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in neuropharmacology .

Synthetic Chemistry Applications

Versatile Reactivity
this compound serves as a versatile building block in organic synthesis. Its unique functional groups enable a variety of chemical transformations including:

  • Substitution Reactions: Electrophilic and nucleophilic aromatic substitutions can modify the benzyl group.
  • Cyclization Reactions: The compound can undergo cyclization to form new heterocyclic structures.
  • Grignard Reactions: This compound can participate in Grignard reactions to introduce new carbon chains or functional groups .
Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntibacterial12.5
Compound BAcetylcholinesterase Inhibitor3.0
Compound CAntifungal15.0

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes.

Comparison with Similar Compounds

Halogen-Substituted Pyridinyl Analogs

The 5-position of the pyridine ring is a common site for halogen substitution, altering electronic and steric properties. Key analogs include:

Compound Name CAS Number Substituent (X) Molecular Formula Purity Key Properties/Applications
(S)-4-Benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole 2757083-21-7 Cl C₁₅H₁₃ClN₂O 97% High electron-withdrawing effect; used in Pd-catalyzed asymmetric additions
(S)-4-Benzyl-2-(5-fluoropyridin-2-yl)-4,5-dihydrooxazole 2068819-66-7 F C₁₂H₁₅FN₂O N/A Moderate electron withdrawal; derivative for ligand optimization
(S)-4-Benzyl-2-(5-bromopyridin-2-yl)-4,5-dihydrooxazole 2393960-69-3 Br C₁₅H₁₃BrN₂O N/A Increased steric bulk; potential for Suzuki couplings
(S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole 1803416-29-6 CF₃ C₁₆H₁₃F₃N₂O 97% Strong electron withdrawal; enhances Lewis acidity in catalysis

Key Observations :

  • Steric Influence : Bromine (Br) increases steric bulk, which may hinder substrate access in catalytic cycles .
  • Synthetic Utility : The chloro derivative is widely available (typically in stock), while the CF₃ analog is prioritized for reactions requiring strong electron-deficient ligands .

Substituent Variations on the Oxazoline Ring

Modifications to the benzyl group or oxazoline structure impact steric and electronic profiles:

Compound Name CAS Number R-Group Molecular Formula Purity Key Properties/Applications
(S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole N/A tert-Butyl C₁₂H₁₈N₂O N/A Enhanced steric shielding; improves enantioselectivity in Pd-catalyzed additions
(S)-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole 1831829-89-0 Pyrimidin-2-yl C₁₄H₁₃N₃O 95% Heterocycle variation; modulates π-backbonding with metals

Key Observations :

  • Steric Shielding : The tert-butyl group provides greater steric hindrance than benzyl, often improving enantioselectivity in asymmetric catalysis .
  • Heterocycle Effects : Replacing pyridine with pyrimidine alters π-accepting properties, influencing metal-ligand interactions .

Enantiomeric Comparisons

Enantiomeric purity is critical for catalytic performance. Examples include:

Compound Name CAS Number Configuration Molecular Formula Purity Key Properties/Applications
(R)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole N/A R C₁₆H₁₃F₃N₂O 97% Opposite enantioselectivity in asymmetric reactions
(S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole 1803416-29-6 S C₁₆H₁₃F₃N₂O 97% Preferred configuration for specific catalytic systems

Key Observations :

  • The S-enantiomer of the trifluoromethyl analog is more commonly utilized in catalysis, though the R-form is available for comparative studies .

Physicochemical and Spectroscopic Data

NMR and MS Profiles

  • Target Compound (Cl): Limited direct data, but analogous compounds (e.g., L7 in ) show ¹³C NMR peaks at δ 164.1 (carbonyl) and 146.6 ppm (aromatic C-Cl), with ESI-MS m/z 543.31 [M+H]⁺ .
  • Trifluoromethyl Analog (CF₃) : ¹³C NMR signals near δ 163.4 (CF₃-adjacent C) and MS m/z 306.28 [M+H]⁺ .

Solubility and Stability

  • The trifluoromethyl analog is stored at 2–8°C, suggesting moderate thermal stability .
  • Chloro and bromo derivatives are typically stable under inert conditions, with solubility in common organic solvents (e.g., CH₂Cl₂, THF) .

Biological Activity

(S)-4-Benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H13ClN2O. It features a chiral center, which contributes to its unique biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

PropertyValue
Molecular Weight272.73 g/mol
SolubilityModerately soluble in water
Log P (octanol-water)3.33
Melting PointNot available
Boiling PointNot available

Antifungal Activity

Recent studies have demonstrated that derivatives of 4,5-dihydrooxazole exhibit broad-spectrum antifungal activity. In particular, compounds similar to this compound have shown effectiveness against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds range from 0.03 to 2 µg/mL, indicating potent antifungal properties .

Antiparasitic Activity

Research has indicated moderate antipromastigote activity against Leishmania amazonensis, with an IC50 value of approximately 91.1 µM . This suggests potential use in treating leishmaniasis, although further studies are necessary to assess its efficacy and safety in vivo.

Antioxidant Activity

Compounds based on the oxazole structure have been evaluated for their antioxidant properties. For instance, certain derivatives demonstrated significant inhibition of lipid peroxidation and free radical scavenging activities . This activity is crucial for developing therapeutic agents that combat oxidative stress-related diseases.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors within microbial cells. The oxazole ring structure allows for various chemical modifications that can enhance its binding affinity to biological targets.

MechanismDescription
Enzyme InhibitionCompounds inhibit key enzymes involved in fungal metabolism.
Interaction with MembranesAlters membrane permeability in microbial cells.
Free Radical ScavengingReduces oxidative stress by neutralizing free radicals.

Case Studies and Research Findings

  • Antifungal Efficacy : A study reported that specific derivatives showed promising antifungal activity with low MIC values against pathogenic fungi, suggesting potential clinical applications in antifungal therapy .
  • Antiparasitic Potential : In vitro assays demonstrated the compound's ability to inhibit the growth of Leishmania species effectively, warranting further exploration into its use as an antiparasitic agent .
  • Antioxidant Properties : Research highlighted the compound's capacity to scavenge free radicals and inhibit lipid peroxidation, indicating its potential role in preventing oxidative damage .

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